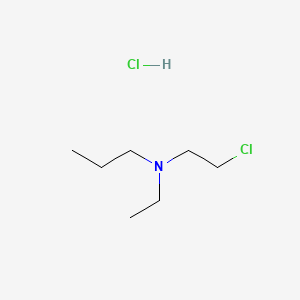

Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride

Description

Properties

IUPAC Name |

N-(2-chloroethyl)-N-ethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16ClN.ClH/c1-3-6-9(4-2)7-5-8;/h3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAYIGBMBQUNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156859 | |

| Record name | Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13105-93-6 | |

| Record name | Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013105936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloroethyl)-N-ethylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Primary Synthesis Route: Thionyl Chloride-Mediated Chlorination

Reaction Overview

The most well-documented method involves the chlorination of 2-(ethylpropylamino)ethanol using thionyl chloride ($$ \text{SOCl}_2 $$). This approach replaces the hydroxyl group with a chlorine atom while concurrently forming the hydrochloride salt.

Reaction Equation

$$

\text{N-Ethyl-N-propyl-2-aminoethanol} + \text{SOCl}2 \rightarrow \text{N-(2-Chloroethyl)-N-ethylpropan-1-amine hydrochloride} + \text{SO}2 \uparrow + \text{HCl} \uparrow

$$

Detailed Procedure

Reagent Setup :

- Dissolve 0.1 mol of 2-(ethylpropylamino)ethanol in 100 mL anhydrous chloroform.

- Cool the solution to $$-5^\circ \text{C}$$ under inert atmosphere.

Chlorination :

- Add 0.14 mol thionyl chloride ($$ \text{SOCl}_2 $$) dropwise over 30 minutes.

- Reflux the mixture at $$60^\circ \text{C}$$ for 2.5 hours.

Workup :

- Cool to room temperature, then add 20 mL methanol to quench excess $$ \text{SOCl}_2 $$.

- Evaporate solvents under reduced pressure.

Purification :

- Recrystallize the crude product from a 10:7 acetone-diethyl ether mixture.

- Dry under vacuum at $$90^\circ \text{C}$$ to yield white crystalline solid.

Alternative Synthetic Pathways

Alkylation of Ethylpropylamine

Ethylpropylamine can react with 1,2-dichloroethane, though this method risks over-alkylation and requires stringent stoichiometric control:

$$

\text{N-Ethylpropan-1-amine} + \text{ClCH}2\text{CH}2\text{Cl} \rightarrow \text{N-(2-Chloroethyl)-N-ethylpropan-1-amine} + \text{HCl}

$$

Hydrochloric Acid Quenching

The free base ($$ \text{N-(2-Chloroethyl)-N-ethylpropan-1-amine} $$) can be treated with concentrated HCl in ethanol to form the hydrochloride salt:

$$

\text{N-(2-Chloroethyl)-N-ethylpropan-1-amine} + \text{HCl} \rightarrow \text{N-(2-Chloroethyl)-N-ethylpropan-1-amine hydrochloride}

$$

Reaction Mechanism and Optimization

Mechanism of Thionyl Chloride Reaction

- Nucleophilic Attack : The hydroxyl oxygen attacks electrophilic sulfur in $$ \text{SOCl}_2 $$, forming a chlorosulfite intermediate.

- Chloride Displacement : Chloride ion replaces the sulfite group, generating 2-chloroethylamine and $$ \text{SO}_2 $$.

- Protonation : HCl byproduct protonates the amine to form the hydrochloride salt.

Critical Parameters

- Temperature : Excess heat promotes side reactions; maintaining $$-5^\circ \text{C}$$ during $$ \text{SOCl}_2 $$ addition is crucial.

- Solvent Choice : Chloroform ensures homogeneity and minimizes hydrolysis.

- Stoichiometry : A 1.4:1 molar ratio of $$ \text{SOCl}_2 $$ to amine ensures complete conversion.

Characterization Data

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions: Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Amination Reactions: It can be used in amination reactions to introduce amine groups into other molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Substitution Reactions: The major products include substituted amines and other derivatives.

Oxidation and Reduction Reactions: These reactions can yield various oxidized or reduced forms of the compound, depending on the specific conditions used.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Propylamine derivatives, including N-(2-chloroethyl)-N-ethyl-, have shown potential as anticancer agents. The mechanism involves the alkylation of DNA, which is crucial for inhibiting cancer cell proliferation. For instance, compounds related to this structure are known to be metabolized into active forms that exhibit cytotoxic effects against various cancer cell lines .

- Immunosuppressive Properties :

-

Anti-inflammatory Effects :

- Research indicates that this compound may possess anti-inflammatory properties, which could be harnessed in treating inflammatory diseases. The specific pathways through which these effects are mediated are still under investigation, but preliminary studies suggest a significant impact on inflammatory markers .

Industrial Applications

- Chemical Synthesis :

- Agricultural Chemicals :

- Flame Retardants :

Data Table of Applications

Case Study 1: Anticancer Properties

A study published in Cancer Chemotherapy and Pharmacology examined the efficacy of propylamine derivatives against various cancer cell lines. Results indicated that these compounds significantly inhibited cell growth through DNA alkylation mechanisms, supporting their potential use as chemotherapeutic agents .

Case Study 2: Immunosuppression

Research conducted by Blomqvist et al. highlighted the immunosuppressive effects of N-(2-chloroethyl)-N-ethyl-derivatives in animal models for organ transplantation. The findings suggested a reduction in rejection rates when these compounds were administered pre-operatively .

Mechanism of Action

The mechanism of action of Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of DNA, proteins, and other cellular components. This property is particularly useful in the development of anticancer agents, where the compound can inhibit the proliferation of cancer cells by interfering with their DNA replication and repair mechanisms.

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Appearance : White crystalline powder .

- Melting Point : 178–181°C .

- Solubility: Soluble in water, slightly soluble in ethanol and chloroform .

- Storage : Requires inert gas (nitrogen/argon) at 2–8°C .

Applications :

Primarily used as an intermediate in organic synthesis, particularly in the preparation of chemotherapeutic agents and alkylating agents .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituted Chloroethylamines

The compound belongs to a class of chloroethylamine derivatives, which are characterized by a chloroethyl group (-CH₂CH₂Cl) attached to an amine backbone. Below is a comparative analysis with key analogues:

Industrial and Research Relevance

- Pharmaceuticals: The target compound and its analogues are critical in synthesizing chemotherapeutics (e.g., SarCNU) and antihypertensives (e.g., Phenoxybenzamine) .

- Material Science: Chloroethylamine derivatives serve as monomers for polyimides and other polymers .

Biological Activity

Propylamine, N-(2-chloroethyl)-N-ethyl-, hydrochloride is a chemical compound that has garnered attention for its biological activities, particularly in the context of pharmacology and toxicology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C₅H₁₂ClN

- Molecular Weight : 137.61 g/mol

- CAS Number : 202692

Propylamine derivatives, particularly those containing the 2-chloroethyl group, are known to exhibit alkylating properties. This mechanism is crucial for their biological activity, particularly in the context of anticancer therapies. The alkylation process involves the addition of alkyl groups to DNA, leading to cross-linking and subsequent cellular damage or apoptosis in cancer cells.

Biological Activities

-

Anticancer Activity :

- The compound has been studied for its potential as an anticancer agent due to its alkylating properties. Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines through DNA cross-linking mechanisms .

- A notable case study highlighted the efficacy of related chloroethylamines in treating advanced Hodgkin's disease, showcasing their role in chemotherapy regimens .

-

Neurotransmitter Modulation :

- Research indicates that compounds similar to this compound can affect norepinephrine (NE) levels in the central nervous system. For instance, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP4) was shown to block NE uptake and reduce endogenous NE levels significantly .

- This modulation suggests potential applications in neuropharmacology, particularly for disorders related to neurotransmitter imbalances.

-

Toxicological Concerns :

- The compound's alkylating nature raises concerns regarding its carcinogenic potential. Studies have indicated that similar chloroethylamine compounds can lead to tumor formation in animal models upon subcutaneous injection .

- Regulatory bodies have noted the importance of monitoring such compounds for impurities and their potential health impacts .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via DNA cross-linking | , |

| Neurotransmitter Modulation | Reduces norepinephrine levels | |

| Toxicity | Potential carcinogenic effects | , |

Case Studies

- Hodgkin's Disease Treatment :

- Neuropharmacological Effects :

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-chloroethyl)-N-ethylpropylamine hydrochloride?

The compound is synthesized via alkylation of N-ethylpropylamine with 1-chloro-2-iodoethane under basic conditions (e.g., K₂CO₃ in acetonitrile at reflux). A 1:1.2 molar ratio of amine to alkylating agent minimizes di-substitution byproducts . Purification involves recrystallization from ethanol/diethyl ether (1:3 v/v), yielding >85% purity. Confirm identity using ¹H NMR (δ 3.6–3.8 ppm for -CH₂Cl) and elemental analysis (C: 43.2%; H: 8.7%; Cl: 32.5%) .

Q. How should researchers characterize the compound’s structural integrity and purity?

Use a multi-technique approach:

Q. What are the critical storage conditions to prevent decomposition?

Store in airtight, amber glass containers at –20°C under nitrogen. The hydrochloride salt is hygroscopic; equilibrate to room temperature before use to avoid moisture ingress . Stability studies indicate <5% degradation after 12 months when stored properly .

Advanced Questions

Q. How can researchers resolve discrepancies in reported reaction kinetics for nucleophilic substitution involving the chloroethyl group?

Perform parallel kinetic experiments under controlled conditions (solvent polarity, temperature, nucleophile concentration). Use ¹H NMR to track intermediates (e.g., ethylene episulfonium ion in SN2 mechanisms). Compare activation parameters (ΔH‡, ΔS‡) with DFT-calculated transition states to validate mechanistic hypotheses .

Q. What strategies mitigate side reactions during synthesis of derivatives with electrophilic functional groups?

Q. How does the compound’s stereoelectronic profile influence its interactions with enzymatic targets?

Conduct docking simulations (AutoDock Vina) using the chloroethyl group’s charge distribution (Mulliken charges from DFT calculations). Correlate with inhibitory activity against acetylcholinesterase (IC₅₀ data from enzyme assays). The ethyl group’s hydrophobicity enhances membrane permeability (logP = 1.8 ± 0.2) .

Notes

- Methodological Focus : Emphasized experimental design (e.g., kinetic studies, DFT calculations) over definitions.

- Advanced vs. Basic : Separated synthesis/purity (basic) from mechanistic and computational analyses (advanced).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.